

O-Methylisourea chemical properties and structure

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Compound of Interest

Compound Name: O-Methylisourea

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O-Methylisourea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea is a versatile chemical reagent widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and proteomics. It serves as a key building block for the synthesis of various heterocyclic compounds and is notably employed for the specific chemical modification of proteins. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental protocols associated with **O-Methylisourea**, tailored for a scientific audience.

Chemical Properties and Structure

O-Methylisourea, with the IUPAC name methyl carbamimidate, is a small, reactive molecule. [1] The free base is a white crystalline solid that is unstable and hygroscopic, often absorbing water and carbon dioxide from the air. [2] For this reason, it is most commonly handled and sold in the form of its more stable salts, such as the hydrochloride, hemisulfate, hydrosulfate, or methyl sulfate salts. [1]

Quantitative Data Summary

The key chemical and physical properties of **O-Methylisourea** and its common salts are summarized in the table below for easy comparison.

Property	O-Methylisourea (Free Base)	O-Methylisourea Hydrochloride	O-Methylisourea Hemisulfate Salt	O-Methylisourea Hydrosulfate	O-Methylisourea Methyl Sulfate
IUPAC Name	methyl carbamimidate[1]	hydrogen methoxymethanimidamide chloride[3]	methyl carbamimidate;sulfuric acid[4]	Carbamimidic acid, methyl ester, sulfate (1:1)	methyl carbamimidate;methyl hydrogen sulfate[5]
Synonyms	OMIU, 2-Methylisourea	-	OMI®, 2-methylisourenium sulfate	O-Methylpseudourea hydrogen sulfate	-
CAS Number	2440-60-0[1][2]	5329-33-9[3]	52328-05-9[4][6]	29427-58-5[1]	-
Molecular Formula	C ₂ H ₆ N ₂ O[1][2]	C ₂ H ₇ ClN ₂ O[3]	C ₄ H ₁₄ N ₄ O ₆ S[4]	C ₂ H ₈ N ₂ O ₅ S	C ₃ H ₁₀ N ₂ O ₅ S[5]
Molecular Weight	74.08 g/mol [1][2]	110.54 g/mol [3]	246.24 g/mol	172.16 g/mol [7]	186.19 g/mol [5]
Appearance	White crystalline solid[2]	White crystals or powder[3]	White to almost white powder or crystalline solid[8]	Colorless, crystalline material[9]	-
Melting Point	44-45 °C[2]	~116 °C (decomposes)[10][11]	163-167 °C[6]	115-118 °C[9]	-
pKa	9.72 (for the protonated form)[2]	-	-	-	-

Solubility	Readily soluble in most organic solvents.[2]	Soluble in water, methanol, and ethanol. [10]	Soluble in water (100 mg/mL), methanol, and ethanol. [4][6]	Soluble in methanol.[9]	-
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Chemical Structure: Tautomerism and Resonance

The chemical reactivity of **O-Methylisourea** is best understood by considering its electronic structure, which includes both tautomeric forms and resonance contributors. Tautomers are distinct chemical isomers that are in equilibrium, while resonance structures represent different distributions of electrons within the same molecule.

Caption: Tautomers and resonance structures of **O-Methylisourea**.

The delocalization of the positive charge in the protonated form across the nitrogen and oxygen atoms contributes to its stability and electrophilic character at the central carbon atom, which is key to its reactivity.

Spectroscopic Characterization

While detailed, published spectra with full peak assignments for **O-Methylisourea** are not readily available, its structure allows for the prediction of its key spectroscopic features.

- ^1H NMR:** A spectrum of the **O-Methylisourea** hemisulfate salt in D_2O would be expected to show a singlet for the methoxy ($\text{O}-\text{CH}_3$) protons.[7][11] The amine (NH_2) protons are typically broad and may exchange with the deuterium in the solvent, potentially rendering them invisible or as a very broad signal.
- ^{13}C NMR:** The proton-decoupled ^{13}C NMR spectrum is expected to show two signals. One signal corresponds to the methoxy carbon ($\text{O}-\text{CH}_3$) and another, typically at a lower field (higher ppm), for the central imino carbon ($\text{C}=\text{N}$).[12] The chemical shift of the imino carbon would be in the range of 150-160 ppm, while the methoxy carbon would appear further upfield.

- Infrared (IR) Spectroscopy: The IR spectrum of **O-Methylisourea** would be characterized by several key absorption bands.
 - N-H stretching: A broad band in the region of 3100-3500 cm^{-1} corresponding to the stretching vibrations of the N-H bonds in the primary amine group.
 - C=N stretching: A strong absorption band around 1640-1690 cm^{-1} due to the carbon-nitrogen double bond stretch.
 - C-O stretching: A strong band in the fingerprint region, typically around 1000-1300 cm^{-1} , for the C-O single bond stretch.
 - N-H bending: A band around 1590-1650 cm^{-1} for the N-H bending vibration.

Experimental Protocols

Synthesis of O-Methylisourea Salts

O-Methylisourea salts are typically synthesized via two main routes: the methylation of urea or the reaction of cyanamide with methanol.

1. Synthesis of **O-Methylisourea** Methyl Sulfate from Urea

This method involves the direct methylation of urea using dimethyl sulfate.

- Materials:
 - Urea
 - Dimethyl sulfate
 - Three-necked reaction flask
 - Microwave reactor (optional, for improved efficiency)
- Procedure:
 - Add a measured amount of dimethyl sulfate to a three-necked reaction flask.

- Place the flask in a microwave reactor and set the temperature to between 45-70 °C.
- Add urea to the reaction flask in batches.
- After the reaction liquid becomes clear, maintain the temperature for a period of time to ensure the reaction goes to completion.
- The resulting product is crude **O-methylisourea** methyl sulfate. This microwave-assisted method can significantly shorten reaction times and improve yields to over 80%.

2. Synthesis of **O-Methylisourea** Hydrochloride from Cyanamide

This procedure utilizes cyanamide and methanol in the presence of hydrogen chloride.

- Materials:
 - Crude cyanamide
 - Anhydrous methanol
 - Anhydrous hydrogen chloride gas
 - Ice bath
- Procedure:
 - Dissolve the crude cyanamide in anhydrous methanol. If any insoluble material is present, decant the clear solution.
 - While maintaining the solution at room temperature using an external ice bath, pass anhydrous hydrogen chloride gas through the solution.
 - Continue the addition of hydrogen chloride until the weight of the solution has increased by 1 gram for every gram of crude cyanamide used.
 - Allow the resulting clear liquid to stand for 3-4 days.
 - Remove the methanol by distillation under reduced pressure.

- The remaining colorless crystalline solid is **O-methylisourea** hydrochloride, which should be dried in a vacuum desiccator.

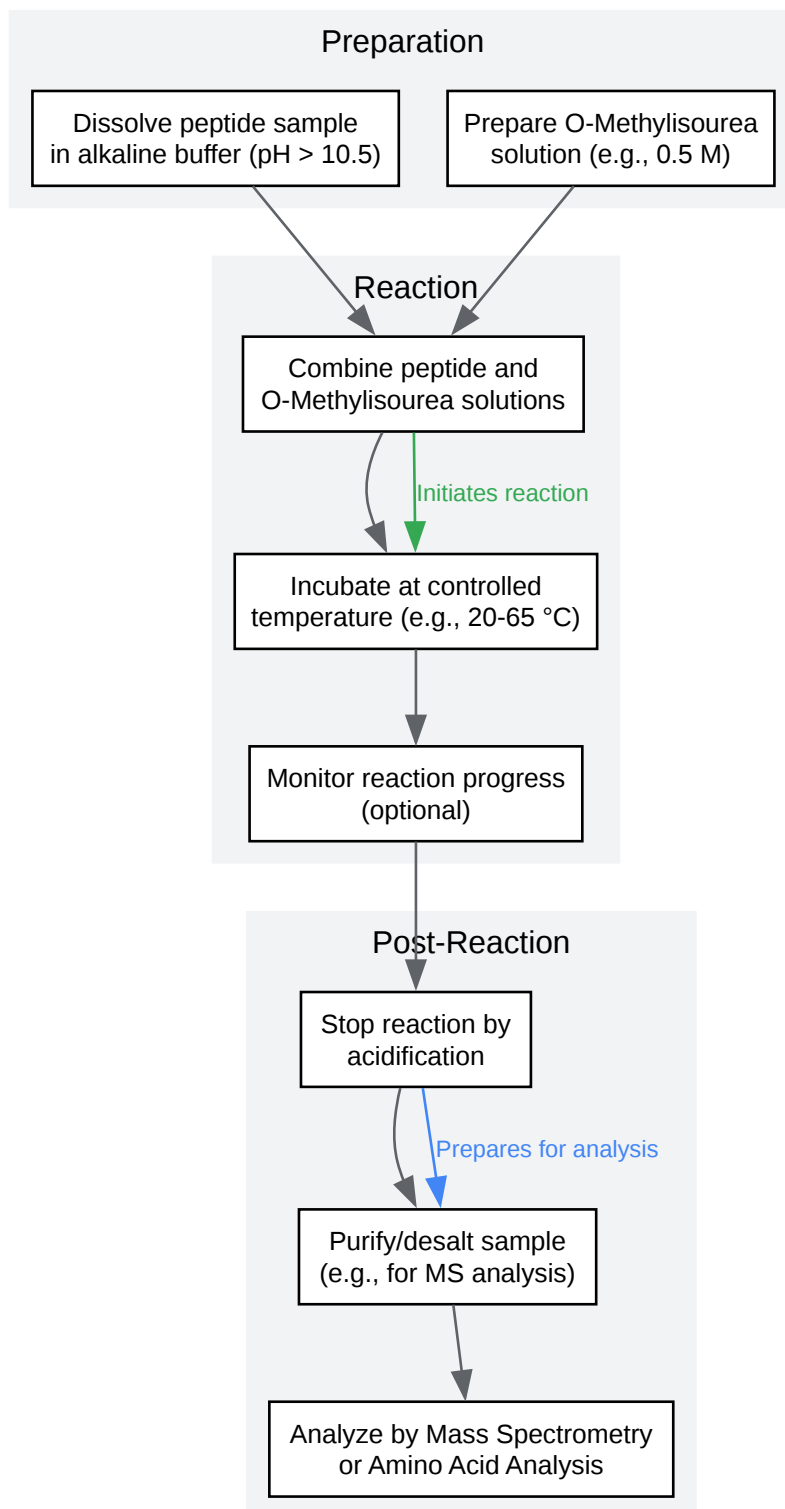
Guanidination of Lysine Residues

O-Methylisourea is the reagent of choice for the guanidination of primary amino groups, most notably the ϵ -amino group of lysine residues in proteins, converting them to homoarginine residues. This modification is useful in proteomics for protein identification and characterization. [\[3\]](#)[\[13\]](#)

Protocol for Guanidination of Peptides

- Reagents:
 - **O-Methylisourea** solution (e.g., 0.5 M **O-methylisourea** hemisulfate)
 - Alkaline buffer (e.g., pH 10.5-11.0)
 - Peptide sample
- Procedure:
 - Dissolve the peptide sample in the alkaline buffer. The reaction is pH-dependent and requires an alkaline environment to deprotonate the amino group.
 - Add the **O-Methylisourea** solution to the peptide solution.
 - Incubate the reaction mixture at a controlled temperature (e.g., 20-65 °C) for a specific duration (e.g., 20 minutes to several days, depending on the substrate and conditions).[\[13\]](#)
 - The reaction can be stopped by acidification.
 - The resulting guanidinated peptides can then be analyzed, for example, by mass spectrometry.

Guanidination of Lysine Workflow

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Caption: Workflow for the guanidination of lysine residues.

Biological Activity and Signaling Pathways

Currently, there is no scientific evidence to suggest that **O-Methylisourea** is involved in any biological signaling pathways. Its primary role in a biological context is as an exogenous chemical reagent for the modification of proteins and other biomolecules in vitro. Its reactivity and instability in physiological conditions make it an unlikely candidate for a signaling molecule.

Conclusion

O-Methylisourea remains a valuable tool in the arsenal of synthetic and protein chemists. Its ability to selectively convert primary amines to guanidinium groups has cemented its importance in proteomics and peptide synthesis. While the free base is unstable, its various salt forms provide convenient and effective reagents for a range of applications. A thorough understanding of its chemical properties, reactivity, and handling procedures, as outlined in this guide, is essential for its successful application in research and development.

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